molecular formula C25H32FN3O3S2 B12774780 2E5Qzb8rzj CAS No. 345915-21-1

2E5Qzb8rzj

Cat. No.: B12774780
CAS No.: 345915-21-1
M. Wt: 505.7 g/mol
InChI Key: DFWZXAKLXQQLPG-FUDKSRODSA-N
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Description

2E5Qzb8rzj is also referred to as ZM-343921 . It has the molecular formula C25H32FN3O3S2 and a molecular weight of 505.668 . This compound is characterized by its complex structure, which includes fluorophenyl, pyrrolidinyl, and benzoic acid moieties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZM-343921 involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the fluorophenyl ethylamine derivative, which is then coupled with a benzoic acid derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of ZM-343921 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process may also include purification steps such as crystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

ZM-343921 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .

Scientific Research Applications

ZM-343921 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ZM-343921 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of certain pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ZM-343921 is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various scientific research applications and distinguishes it from other similar compounds .

Properties

CAS No.

345915-21-1

Molecular Formula

C25H32FN3O3S2

Molecular Weight

505.7 g/mol

IUPAC Name

(2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C25H32FN3O3S2/c1-34-11-10-23(25(31)32)29-24(30)22-13-19(27-14-20-12-21(33)15-28-20)9-6-17(22)5-2-16-3-7-18(26)8-4-16/h3-4,6-9,13,20-21,23,27-28,33H,2,5,10-12,14-15H2,1H3,(H,29,30)(H,31,32)/t20-,21-,23-/m0/s1

InChI Key

DFWZXAKLXQQLPG-FUDKSRODSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=CC(=C1)NC[C@@H]2C[C@@H](CN2)S)CCC3=CC=C(C=C3)F

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=C(C=CC(=C1)NCC2CC(CN2)S)CCC3=CC=C(C=C3)F

Origin of Product

United States

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